![molecular formula C17H23N3S B12585424 N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine CAS No. 648419-46-9](/img/structure/B12585424.png)
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine is a compound that features an imidazole ring, a phenylsulfanyl group, and a cyclopentane ring. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using glyoxal and ammonia.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction.
Incorporation of the Phenylsulfanyl Group: The phenylsulfanyl group is added via a thiol-ene reaction.
Cyclopentane Ring Formation: The cyclopentane ring is formed through a cyclization reaction.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include using catalysts, optimizing reaction conditions, and employing continuous flow techniques.
Chemical Reactions Analysis
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles.
Addition: The phenylsulfanyl group can participate in addition reactions with alkenes or alkynes.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives, substituted imidazole compounds, and addition products.
Scientific Research Applications
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The phenylsulfanyl group can interact with thiol groups in proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine can be compared with other imidazole-containing compounds:
1-(3-Aminopropyl)imidazole: Similar in structure but lacks the phenylsulfanyl and cyclopentane groups.
N-[3-(1H-Imidazol-1-yl)propyl]-1-methylpiperidin-4-amine: Contains a piperidine ring instead of a cyclopentane ring.
N-(3-(1H-Imidazol-1-yl)propyl)-9H-purin-6-amine: Features a purine ring instead of a phenylsulfanyl group.
The uniqueness of this compound lies in its combination of the imidazole ring, phenylsulfanyl group, and cyclopentane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
648419-46-9 |
|---|---|
Molecular Formula |
C17H23N3S |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-phenylsulfanylcyclopentan-1-amine |
InChI |
InChI=1S/C17H23N3S/c1-2-6-15(7-3-1)21-17-9-4-8-16(17)19-10-5-12-20-13-11-18-14-20/h1-3,6-7,11,13-14,16-17,19H,4-5,8-10,12H2 |
InChI Key |
PIBZBSHNPNLBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)SC2=CC=CC=C2)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


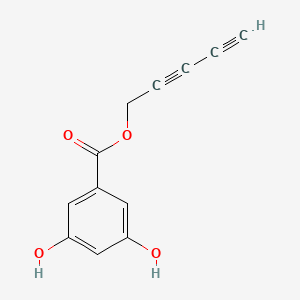
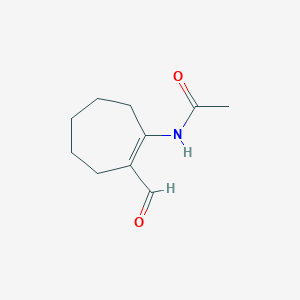
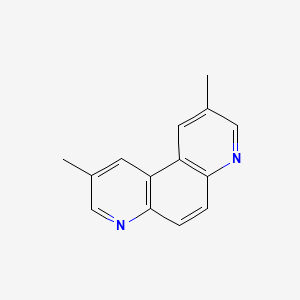
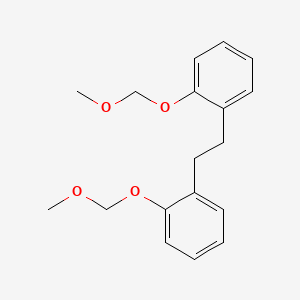
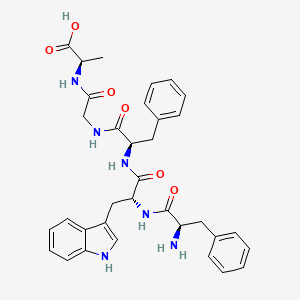
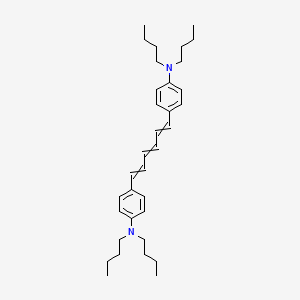
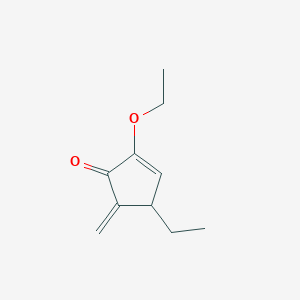
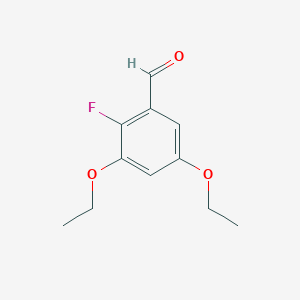
![1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one](/img/structure/B12585415.png)

![N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12585426.png)
![2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile](/img/structure/B12585433.png)
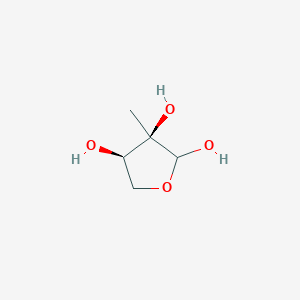
![5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585439.png)
